Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a trifluoroethoxy group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 3-amino-2-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the amino group can form hydrogen bonds with target proteins, affecting their function and activity. The ester group can be hydrolyzed to release the active form of the compound, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2,2,2-trifluoroethoxy)benzoate
- Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
- Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(15)6-3-2-4-7(14)8(6)17-5-10(11,12)13/h2-4H,5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLFJVVRSUKLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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